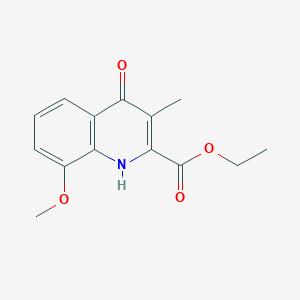
Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound's structure features a quinoline core with various functional groups that may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring through cyclization reactions. For instance, ethyl 4-hydroxyquinoline-2,3-dicarboxylate can be synthesized from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclization, as reported in the synthesis of pyrimido[4,5-b]indoles and related compounds . Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives can be prepared from 2-aminobenzoic acids using a two-step synthesis involving isatoic anhydride and ethyl acetoacetate . These methods highlight the versatility of cyclization strategies in constructing the quinoline scaffold.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic ring system that includes a benzene ring fused to a pyridine ring. Spectroscopic methods such as NMR and IR are commonly used to characterize these compounds. For example, 5-ethoxymethyl-8-hydroxyquinoline was characterized using NMR and IR spectroscopy, and its crystal structure was determined by X-ray powder diffraction . Theoretical studies, including density functional theory (DFT) calculations, can also provide insights into the tautomeric forms and electronic properties of quinoline derivatives .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions due to the reactivity of their functional groups. For instance, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates can be synthesized through C–C bond formation and further cyclized to pyrido[2,1-a]isoquinoline derivatives . The presence of hydroxy, methoxy, and ester groups in the quinoline structure can also influence the reactivity and the types of chemical transformations that the molecule can undergo, such as esterification, halogenation, and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy, methoxy, and ester groups can affect properties like solubility, melting point, and reactivity. For example, the strong intramolecular hydrogen bond observed in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate influences its stability and reactivity . Additionally, the synthesis conditions, such as the presence of water or the choice of solvents, can impact the purity and yield of the synthesized quinoline derivatives, as discussed in the context of "green" synthesis adapted for industrial manufacture .
科学的研究の応用
Antioxidant Applications
A study on ethoxyquin, a structurally related antioxidant, and its analogues, including hydroquin, revealed their efficacy in protecting polyunsaturated fatty acids in fish meal from oxidation. This research emphasizes the importance of antioxidants derived from quinoline compounds in preserving the quality of fish meal, indicating potential applications for similar compounds in food preservation and stability (A. J. de Koning, 2002).
Medicinal Chemistry Insights
8-Hydroxyquinoline and its derivatives, closely related to the compound , have been extensively studied for their significant biological activities. Their ability to chelate metals and exhibit broad-spectrum antimicrobial and antiproliferative effects suggests potential applications in developing new therapeutic agents for treating cancer, HIV, and neurodegenerative disorders (Rohini Gupta, Vijay Luxami, Kamaldeep Paul, 2021).
Environmental Remediation
The enzymatic degradation of organic pollutants, including those similar in structure to ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate, highlights the potential of using redox mediators in treating wastewater. This approach could be particularly useful in the degradation of recalcitrant compounds, offering a method to remediate pollutants effectively (Maroof Husain, Q. Husain, 2007).
Biomaterials and Blood Compatibility
Poly(2-methoxyethyl acrylate) (PMEA), a compound with functional groups similar to ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate, demonstrated exceptional blood compatibility, attributed to its unique water structure when hydrated. This finding suggests the potential of similar compounds in developing blood-compatible materials for medical applications (Masaru Tanaka, A. Mochizuki, 2010).
Analytical Chemistry Applications
The use of reversible indicators in bromate titrations, including compounds structurally related to ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate, provides a method for precise analytical determinations. This application is crucial for quantitative chemical analyses in various industrial and environmental contexts (R. Belcher, 1949).
特性
IUPAC Name |
ethyl 8-methoxy-3-methyl-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)11-8(2)13(16)9-6-5-7-10(18-3)12(9)15-11/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVIMHFZWTWHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

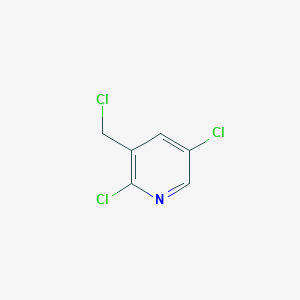
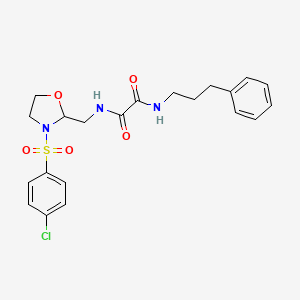
![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
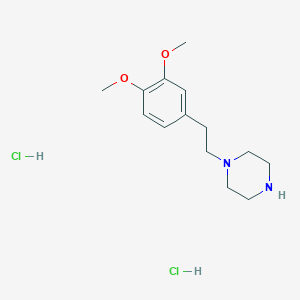
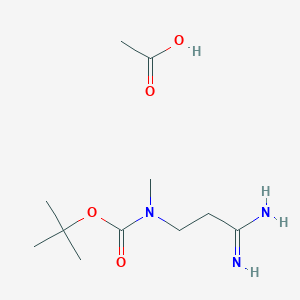
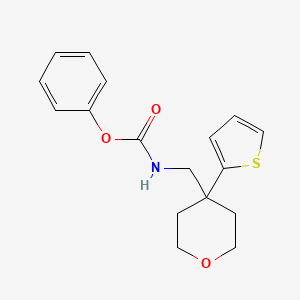
![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)

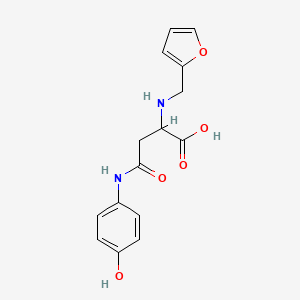
![Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2537952.png)